3-chlorocyclobut-3-ene-1,2-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chlorocyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClO2/c5-2-1-3(6)4(2)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJNUCYAVRRVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447930 | |
| Record name | 3-Cyclobutene-1,2-dione, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128628-13-7 | |
| Record name | 3-Cyclobutene-1,2-dione, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chlorocyclobut 3 Ene 1,2 Dione and Its Derivatives
Strategies for the Preparation of 3-Chlorocyclobut-3-ene-1,2-dione
The preparation of this compound primarily relies on the selective manipulation of its precursor, 3,4-dichlorocyclobut-3-ene-1,2-dione, commonly known as squaric acid dichloride.
The synthesis of this compound from squaric acid dichloride is achieved through a selective mono-substitution reaction. This transformation can be viewed as a controlled partial hydrolysis where one of the chlorine atoms is replaced by a hydroxyl group, which can then tautomerize. The resulting product is 3-chloro-4-hydroxycyclobut-3-ene-1,2-dione, the enol form of the target compound. The reaction requires careful control of stoichiometry and conditions to prevent the formation of the disubstituted product, squaric acid.
While detailed, optimized protocols for the high-yield isolation of this compound are not extensively documented in readily available literature, the principle of its formation underpins many of its in-situ applications in derivatization reactions.
Achieving high yields and selectivity in the synthesis of this compound hinges on moderating the reactivity of the starting material, squaric acid dichloride. The use of a semi-two-phase reaction system, for instance employing a mixture of an organic solvent like tetrahydrofuran (THF) and a dilute aqueous base at low temperatures (e.g., 0°C), can facilitate selective monohydrolysis. This approach aims to limit the solubility and reactivity of the dichloride, thereby favoring the monosubstituted product. The precise control over the amount of the hydrolyzing agent is critical to prevent further reaction to squaric acid.
Derivatization Approaches Utilizing this compound as a Synthon
This compound serves as a key building block for the synthesis of a wide array of derivatives through reactions such as Friedel-Crafts acylation and nucleophilic substitution.
This compound, referred to as semisquaric chloride, undergoes Friedel-Crafts acylation with various aromatic compounds in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction leads to the formation of 4-aryl-3-chlorocyclobut-3-ene-1,2-dione derivatives. The reaction with arenes can afford 4-aryl-3-chloro-2-hydroxy-2-cyclobuten-1-ones, which are the enol tautomers of the acylated product.
The following table summarizes the outcomes of Friedel-Crafts acylation with different aromatic substrates.
| Aromatic Substrate | Product | Yield (%) |
| Benzene | 4-Phenyl-3-chloro-2-hydroxy-2-cyclobuten-1-one | 75 |
| Toluene | 4-(p-Tolyl)-3-chloro-2-hydroxy-2-cyclobuten-1-one | 80 |
| Anisole | 4-(p-Methoxyphenyl)-3-chloro-2-hydroxy-2-cyclobuten-1-one | 85 |
| 1,4-Dimethoxybenzene | (2,5-Dimethoxyphenyl)cyclobutenedione | 27 |
The chlorine atom in this compound is susceptible to displacement by a variety of nucleophiles, enabling the synthesis of diverse derivatives. These reactions typically proceed via a nucleophilic substitution mechanism on the electrophilic carbon of the cyclobutene (B1205218) ring.
The reaction of this compound with substituted indoles is a notable example of its application in the synthesis of biologically relevant scaffolds. The indole ring system, being electron-rich, acts as a potent nucleophile, attacking the electrophilic carbon of the cyclobutenedione. This reaction is often carried out as a Friedel-Crafts-type acylation, where the indole attacks squaric acid dichloride, presumably forming the 3-chloro-4-(indol-3-yl)cyclobut-3-ene-1,2-dione intermediate which can then be isolated or reacted further.
A specific example is the reaction of 5-methoxyindole with squaric acid dichloride in anhydrous diethyl ether. This reaction proceeds without a Lewis acid catalyst to afford 3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione in good yields. mdpi.commdpi.com The electron-donating nature of the indole ring facilitates the reaction and diminishes the reactivity of the remaining chlorine atom in the product, allowing for its convenient isolation. mdpi.commdpi.com
The table below presents findings from the reaction of squaric acid dichloride with a substituted indole.
| Substituted Indole | Reagent | Product | Yield (%) |
| 5-Methoxyindole | Squaric acid dichloride | 3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione | 74.4 |
Nucleophilic Substitution Reactions with Varied Nucleophiles
Reactions with Substituted Benzenethiols for Dithiosquarate Formation
The reaction of this compound with substituted benzenethiols provides a direct route to the formation of 3,4-bis(arylthio)cyclobut-3-ene-1,2-diones, commonly referred to as dithiosquarates. This transformation proceeds via a nucleophilic substitution mechanism where the sulfur atom of the benzenethiol attacks the electrophilic carbon atom of the cyclobutene ring bearing the chlorine atom. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
The general scheme for this reaction involves the sequential displacement of the chlorine atom and the enolic hydroxyl group (in the tautomeric form of the starting material) or another chlorine atom if starting from 3,4-dichlorocyclobut-3-ene-1,2-dione. The use of substituted benzenethiols allows for the introduction of a wide range of functional groups onto the cyclobutene core, enabling the fine-tuning of the electronic and steric properties of the resulting dithiosquarate derivatives. While specific yields and conditions for the reaction starting directly from this compound are not extensively detailed in the provided literature, the synthesis of diaryl dithiosquarates from related cyclobutene-1,2-dione precursors is a well-established method.
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Substituted Benzenethiol | 3-Arylthio-4-chlorocyclobut-3-ene-1,2-dione |
| 3-Arylthio-4-chlorocyclobut-3-ene-1,2-dione | Substituted Benzenethiol | 3,4-Bis(arylthio)cyclobut-3-ene-1,2-dione |
Cycloaddition Reactions (e.g., Diels-Alder) with (Alk-1-enyl)heterocycles
This compound serves as a potent dienophile in Diels-Alder reactions with various dienes, including (alk-1-enyl)heterocycles. This [4+2] cycloaddition provides a powerful method for the construction of fused-ring systems containing a cyclobutane (B1203170) moiety. The reaction typically proceeds by heating the (alk-1-enyl)heterocycle with this compound in a suitable solvent, such as dichloromethane.
For instance, the reaction of 2-(alk-1-enyl)-N-methylindoles with this compound leads to the formation of dihydrocyclobuta[c]carbazole-1,2-diones. Similarly, 2-(alk-1-enyl)-1-benzofurans and 2-(prop-1-enyl)-1-benzothiophene react to yield the corresponding benzofuro- and benzothieno-fused dihydrobenzocyclobutenediones. These reactions demonstrate the versatility of this compound in accessing complex heterocyclic frameworks.
| (Alk-1-enyl)heterocycle | Product |
|---|---|
| 2-(Alk-1-enyl)-N-methylindoles | Dihydrocyclobuta[c]carbazole-1,2-diones |
| 2-(Alk-1-enyl)-1-benzofurans | Benzofuro-fused dihydrobenzocyclobutenediones |
| 2-(Prop-1-enyl)-1-benzothiophene | Benzothieno-fused dihydrobenzocyclobutenediones |
Subsequent Dehydrochlorination and Rearrangement Processes in Complex Molecule Synthesis
The primary adducts obtained from the Diels-Alder reaction of this compound with (alk-1-enyl)heterocycles can undergo further transformations to yield more complex and stable aromatic systems. A key subsequent step is the regiospecific elimination of hydrogen chloride (dehydrochlorination) from the initial cycloadduct. This elimination is often followed by an allylic rearrangement to furnish a heterocycle-fused dihydrobenzocyclobutenedione.
This process is a crucial part of a straightforward synthetic route to these valuable molecular scaffolds. The dihydrobenzocyclobutenediones can then be subjected to dehydrogenation to afford the fully aromatic heterocycle-fused benzocyclobutenediones. For example, the dihydrocyclobuta[c]carbazole-1,2-diones, formed from the reaction with 2-(alk-1-enyl)-N-methylindoles, can be dehydrochlorinated and rearranged. This sequence of reactions highlights the utility of this compound as a synthon for the construction of intricate polycyclic aromatic and heteroaromatic compounds.
| Starting Material | Reaction Sequence | Final Product |
|---|---|---|
| Diels-Alder adduct of this compound and (alk-1-enyl)heterocycle | 1. Dehydrochlorination 2. Allylic Rearrangement | Heterocycle-fused dihydrobenzocyclobutenedione |
| Heterocycle-fused dihydrobenzocyclobutenedione | Dehydrogenation | Heterocycle-fused benzocyclobutenedione |
Mechanistic Investigations of Chemical Transformations Involving 3 Chlorocyclobut 3 Ene 1,2 Dione
Mechanistic Pathways of Nucleophilic Aromatic Substitution on the Cyclobutenedione Ring
The substitution of the chlorine atom on the cyclobutenedione ring by a nucleophile is a fundamental transformation of 3-chlorocyclobut-3-ene-1,2-dione. While the ring is not a traditional aromatic system, its pseudo-aromatic character influences the reaction mechanism. The generally accepted mechanism for nucleophilic substitution on activated aryl halides is a two-step addition-elimination process, and a similar pathway is proposed for the cyclobutenedione ring. researchgate.netlibretexts.orgchadsprep.com
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. libretexts.org This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer-like complex in aromatic systems. researchgate.netlibretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the adjacent carbonyl groups. The aromaticity of the ring is temporarily disrupted during this step. libretexts.org
Recent studies on nucleophilic aromatic substitution (SNAr) reactions have revealed a mechanistic continuum, with some reactions proceeding through a concerted or borderline mechanism rather than a stepwise one. nih.govnih.gov While the classical stepwise mechanism is a useful model for understanding the reactivity of this compound, the possibility of a more concerted pathway, particularly with certain nucleophiles and reaction conditions, should be considered.
Role of Lewis Acid Catalysis in Derivatization Reactions
Lewis acid catalysis plays a significant role in enhancing the reactivity of this compound and its derivatives in various transformations. sci-hub.sersc.orgrsc.org Lewis acids, by definition, are electron-pair acceptors and can activate electrophiles by coordinating to Lewis basic sites, such as the carbonyl oxygens in the cyclobutenedione ring. wikipedia.orgyoutube.com This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com
In derivatization reactions, such as those involving unsaturated organosilanes, Lewis acids like titanium tetrachloride (TiCl4) are commonly employed. sci-hub.sersc.orgrsc.org The catalyst coordinates to a carbonyl oxygen, activating the cyclobutenedione system. This activation facilitates either a 1,2-addition to the carbonyl group or a 1,4-addition (Michael addition) to the double bond of the ring. sci-hub.sersc.org
The specific reaction pathway, whether 1,2- or 1,4-addition, is influenced by several factors, including the nature of the Lewis acid, the structure of the nucleophile (the organosilane in this case), and the reaction temperature. sci-hub.sersc.orgrsc.org For instance, with certain silyl (B83357) ketene (B1206846) ketals, allylsilanes, and silyl enol ethers, 1,2-addition is the predominant pathway unless the reactive site on the silane (B1218182) is sterically hindered, which then favors 1,4-addition. sci-hub.sersc.org The choice of catalyst and reaction temperature can also be tuned to favor one addition mode over the other. sci-hub.sersc.org
The general mechanism for Lewis acid catalysis involves the formation of a complex between the Lewis acid and the substrate, followed by the nucleophilic attack, and finally, the dissociation of the catalyst from the product. youtube.com This catalytic cycle allows for the efficient synthesis of a wide range of functionalized cyclobutenedione derivatives. sci-hub.sersc.orgrsc.org
Reaction Kinetics and Transition State Analysis of Key Synthetic Steps
For nucleophilic substitution reactions, the rate is typically dependent on the concentration of both the cyclobutenedione substrate and the nucleophile, indicating a second-order reaction. libretexts.org The stability of the transition state leading to the tetrahedral intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the ring, such as the carbonyl groups, help to stabilize the developing negative charge in the transition state, thereby accelerating the reaction.
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for analyzing transition states. nih.govacs.org For instance, in the asymmetric transfer hydrogenation of cyclobutenediones, DFT calculations have been used to determine the energy barriers of different reaction pathways and identify the most favorable transition states. acs.org These calculations can reveal the geometry of the transition state, showing which bonds are being formed and broken, and can help to explain the observed regioselectivity and stereoselectivity. acs.orgyoutube.com
The concept of a mechanistic continuum, where reactions can range from stepwise to concerted, has been supported by kinetic isotope effect (KIE) studies and DFT calculations in SNAr reactions. nih.govnih.gov Analyzing the transition structures can help to place a specific reaction on this continuum. nih.gov
Examination of Rearrangement Processes in Complex Chemical Systems Derived from this compound
Derivatives of this compound can undergo a variety of fascinating rearrangement reactions, leading to the formation of more complex molecular architectures. These rearrangements are often driven by the release of ring strain inherent in the four-membered cyclobutene (B1205218) ring.
One notable rearrangement is the thermal conversion of aminocyclobutenones, which can be synthesized from this compound, into 5H-furanones. soton.ac.uk This transformation is influenced by steric effects. soton.ac.uk In some cases, these aminocyclobutenones can undergo an unprecedented rearrangement involving a metal-free C-H activation to form dihydrofuropyridinones. soton.ac.uk The presence of a bulky substituent can facilitate this rearrangement to proceed in a concerted fashion at lower temperatures. soton.ac.uk
Other types of rearrangements observed in cyclobutenone chemistry include the conversion of 4-allylcyclobutenones to bicyclo[3.2.0]heptenones and the ring expansion of certain cyclobutenone derivatives. acs.org The pinacol (B44631) rearrangement, Beckmann rearrangement, and Baeyer-Villager rearrangement are classic examples of rearrangements that can occur in appropriately substituted cyclobutane (B1203170) systems, often under acidic or basic conditions. libretexts.org For instance, the pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone, a transformation that could be applied to dihydroxylated derivatives of the cyclobutane ring. libretexts.org
These rearrangement processes provide powerful synthetic tools for accessing diverse and complex molecular scaffolds from relatively simple cyclobutenedione precursors.
Insights into Intermediates Formed During Cycloaddition Reactions
Cycloaddition reactions are another important class of transformations for derivatives of this compound, allowing for the construction of various ring systems. The nature of the intermediates in these reactions is a key area of investigation.
In [3+2] cycloaddition reactions, which involve a 1,3-dipole and a dipolarophile, the mechanism can be either a concerted, one-step process or a stepwise process involving a zwitterionic intermediate. core.ac.ukmdpi.comwikipedia.org The polarity of the reactants and the reaction conditions often determine the operative pathway. core.ac.ukmdpi.com For example, reactions of nitrones with highly electrophilic alkenes may proceed through a zwitterionic intermediate. core.ac.uk However, computational studies on some [3+2] cycloadditions have indicated a one-step mechanism, even with polar reactants, where attempts to locate a stable zwitterionic intermediate were unsuccessful. mdpi.com
Molecular Electron Density Theory (MEDT) has been used to study the mechanism of [3+2] cycloaddition reactions involving nitroalkenes. nih.gov These studies can predict the regioselectivity and provide insights into the electronic structure of the transition states, suggesting a two-stage one-step mechanism in some cases, where one bond forms before the other but without the formation of a discrete intermediate. nih.gov
The formation of cyclobutene derivatives through radical cascade reactions of cyclobutanes has also been reported, involving the generation of radical intermediates. rsc.org These reactions can lead to highly functionalized cyclobutenes through the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.org
The study of these intermediates, whether they are zwitterionic, radical, or part of a concerted transition state, is essential for understanding and controlling the outcomes of cycloaddition reactions involving the cyclobutenedione core.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chlorocyclobut 3 Ene 1,2 Dione and Its Analogues
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and tracking the progress of chemical reactions involving 3-chlorocyclobut-3-ene-1,2-dione and its analogues.
In the FT-IR spectrum of squaric acid derivatives, characteristic strong absorption bands are observed for the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations within the four-membered ring. For instance, in dianilino derivatives of squaric acid, strong infrared bands are observed that correspond to C-H and N-H bending movements, as well as C-C and C-O stretching. usp.br Theoretical calculations on cyclic oxocarbon acids like squaric acid have aided in the precise assignment of their Raman spectra. acs.org
Raman spectroscopy provides complementary information. A detailed vibrational analysis of 1,3-dianiline squarate, an analogue, was conducted using infrared, normal Raman, and surface-enhanced Raman scattering (SERS), combined with density functional theory calculations. usp.br The strongest Raman bands were attributed to phenyl ring breathing and deformations of C-H/N-H bonds coupled with C-N stretching. usp.br SERS data suggested that the squaraine molecule interacts with silver nanoparticles primarily through the carbonyl group's oxygen atom. usp.br
By monitoring the appearance or disappearance of specific vibrational bands, one can follow the conversion of this compound into its various derivatives. For example, the reaction with amines to form squaramides can be monitored by observing the emergence of N-H stretching and bending vibrations. asynt.com
Table 1: Key Vibrational Frequencies for Squaric Acid Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C=O | Stretching | 1552-1605 | usp.br |
| C=C | Stretching | ~1605 | usp.br |
| C-N | Stretching | ~1255 | usp.br |
| N-H | Bending | 751, 1552-1589 | usp.br |
| C-H (phenyl) | Bending (in-plane) | ~1391 | usp.br |
| C-H (phenyl) | Bending (out-of-plane) | ~751 | usp.br |
Note: The exact positions of these bands can vary depending on the specific substituents on the cyclobutene (B1205218) ring.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Assignment and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The ¹H NMR spectrum of a cyclobutane (B1203170) derivative can be complex due to the various possible stereoisomers. researchgate.net For instance, the photodimerization of certain molecules can lead to the formation of cyclobutane rings with different stereochemistries, which are distinguishable by their unique singlets in the ¹H NMR spectrum. researchgate.net In substituted cyclobutenediones, the chemical shifts of the protons are influenced by the nature of the substituents. acs.orgresearchgate.net For example, the replacement of a phenyl ring with a cyclohexyl group in a cyclobutenedione derivative leads to distinct changes in the ¹H NMR spectrum, indicating the role of the aryl rings in determining the electronic environment. acs.org
¹³C NMR: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. In squaric acid, a high-resolution ¹³C NMR study established a direct relationship between the line separation and the normal mode coordinate of the solid, revealing a change in the electronic structure of the C₄O₄ unit during a phase transition. aps.org The chemical shifts of the carbonyl carbons and the olefinic carbons in the cyclobutene ring are particularly diagnostic. For 3,4-dichlorocyclobut-3-ene-1,2-dione, the IUPAC name for a related compound, ¹³C NMR data is available and provides a reference for similar structures. nih.gov
The diastereomeric ratio of products from reactions involving cyclobutenediones can be determined using ¹H NMR analysis of the reaction mixtures. acs.org This is crucial for assessing the stereoselectivity of a reaction.
Table 2: Representative NMR Data for Cyclobutane Derivatives
| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Remarks | Reference |
| ¹H | Cyclobutane | ~1.96 | Single peak for unsubstituted cyclobutane. docbrown.infonih.gov | docbrown.infonih.gov |
| ¹H | Substituted Cyclobutanes | Varies | Dependent on substituent and stereochemistry. researchgate.net | researchgate.net |
| ¹³C | Squaric Acid (C₄O₄ unit) | Varies with temperature | Indicates changes in electronic structure. aps.org | aps.org |
Note: Chemical shifts are highly dependent on the solvent and the specific molecular structure.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Studies
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound and its analogues. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the elemental composition of a molecule. asynt.com
The use of squaric acid derivatives as a chemoselective moiety for the mass spectrometry-based analysis of amine metabolites highlights the importance of understanding their behavior in the mass spectrometer. nih.gov The high stability of the resulting squaramide conjugates and their enhanced ionization properties facilitate the detection and analysis of these metabolites. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for a Squaric Acid Derivative
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | Technique | Reference |
| Monosquarate-amide (benzylamine derivative) | C₁₂H₁₃NO₃ | Not specified | Not specified | HRMS | asynt.com |
Note: The table illustrates the type of data obtained from HRMS. Specific values for this compound would require experimental determination.
Electronic Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis
Electronic circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. libretexts.orgwikipedia.org It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of optically active compounds. wikipedia.org
For chiral derivatives of this compound, CD spectroscopy can be used to determine their absolute configuration and study their conformational preferences. researchgate.net The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, and even small changes in conformation can lead to significant changes in the observed spectrum. libretexts.org
The application of CD spectroscopy has been demonstrated in the study of chiral cyclotriphosphazene (B1200923) derivatives, where it was used to characterize the separated enantiomers for the first time in that field. nih.gov Similarly, in the study of lanthanide self-assembly structures, CD spectroscopy was used to monitor the formation of chiral complexes in solution. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate CD spectra and aid in the assignment of absolute configurations. researchgate.net
Table 4: Applications of CD Spectroscopy for Chiral Molecules
| Application | Description | Reference |
| Determination of Absolute Configuration | Correlating the experimental CD spectrum with that of a known standard or with theoretical calculations. | researchgate.net |
| Conformational Analysis | Monitoring changes in the CD spectrum as a function of temperature, solvent, or other variables to study conformational equilibria. | libretexts.org |
| Monitoring Chiral Self-Assembly | Observing the development of CD signals as chiral molecules assemble into larger structures. | rsc.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophoric Systems
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The cyclobutenedione ring and its derivatives constitute a chromophoric system that absorbs light in the UV-Vis region.
Theoretical studies on cyclic oxocarbon acids, including squaric acid, have been used to compute their UV-Vis optical properties. acs.org The calculated UV absorption spectrum of squaric acid in the 200–350 nm range shows good agreement with experimental measurements. acs.org The absorption spectrum of 1,3-diquinocyclobutanedione, a squaric acid analogue, has been measured and assigned by comparing experimental results with theoretical computations. rsc.org
The position and intensity of the absorption bands are sensitive to the substituents on the cyclobutene ring. For example, the introduction of amino groups to form squaramides can lead to a shift in the absorption maximum. The UV-Vis spectra of these compounds are influenced by π→π* and n→π* electronic transitions.
Table 5: UV-Vis Absorption Data for Squaric Acid and Analogues
| Compound | Solvent | λmax (nm) | Remarks | Reference |
| Squaric Acid | Not specified | 200-350 | UV absorption region. acs.org | acs.org |
| 1,3-Diquinocyclobutanedione | Not specified | Not specified | Absorption spectrum measured and assigned. rsc.org | rsc.org |
Note: The specific λmax values depend on the solvent and the substituents on the chromophore.
X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)
The crystal structure of a substituted cyclobutane has been determined, confirming the rctt- (regius-cis-trans-trans) stereochemistry resulting from a photodimerization reaction. researchgate.net In a study on the asymmetric transfer hydrogenation of cyclobutenediones, the absolute configuration of a brominated product was confirmed by single-crystal X-ray diffraction analysis. acs.org
The crystal packing of these molecules is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com For example, in the crystal structure of nitro-substituted chalcones, the crystal packing is stabilized by weak intermolecular C-H···O interactions and π-π stacking. mdpi.com The conformation of the molecule in the solid state, whether s-cis or s-trans, can also be determined from the crystal structure. mdpi.com
Computational Chemistry and Theoretical Studies of 3 Chlorocyclobut 3 Ene 1,2 Dione
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the behavior of 3-chlorocyclobut-3-ene-1,2-dione. These methods allow for the detailed examination of its molecular orbitals, charge distribution, and bonding nature, which are key determinants of its chemical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
Table 1: Illustrative Frontier Orbital Energies for a Substituted Cyclobutenedione Derivative (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -0.5 |
| LUMO | -1.8 |
| HOMO | -6.5 |
| HOMO-1 | -7.2 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a quantum chemical calculation for a similar molecule. Actual values for this compound would require specific computation.
The distribution of electron density within a molecule is key to understanding its polarity and how it will interact with other molecules. Charge distribution analysis and electrostatic potential (ESP) mapping are computational tools that visualize the electron-rich and electron-poor regions of a molecule. In this compound, the electronegative oxygen and chlorine atoms are expected to draw electron density, creating regions of negative electrostatic potential. Conversely, the carbon atoms, particularly those of the carbonyl groups and the carbon bonded to chlorine, would exhibit a more positive electrostatic potential, making them susceptible to nucleophilic attack.
While a specific ESP map for this compound is not available in the searched literature, a conceptual representation would show negative potential (typically colored red or orange) around the carbonyl oxygens and the chlorine atom, and positive potential (blue or green) around the ring carbons.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. youtube.com This analysis also reveals hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital.
Conformational Analysis and Energetics of Rotamers
Conformational analysis investigates the different spatial arrangements of a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. solubilityofthings.comntu.edu.sg For a molecule like this compound, which has a rigid ring structure, conformational flexibility is limited. However, if substituents were present on a more flexible part of a related molecule, the relative energies of different rotamers would be of interest.
Due to the planar and strained nature of the cyclobutenedione ring, significant conformational isomerism is not a primary feature of this compound itself. The ring is largely fixed in a planar or near-planar geometry. Therefore, a detailed analysis of rotamers in the traditional sense is not applicable.
Theoretical Studies of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely pathway.
The activation barrier (or activation energy) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. Theoretical calculations can provide estimates of these barriers for proposed reaction mechanisms. For this compound, a key reaction is nucleophilic substitution at the carbon bearing the chlorine atom.
A computational study of the base-catalyzed reactions of the related cyclobutane-1,2-dione has shown that different reaction pathways, such as a benzilic acid-type rearrangement, can be explored. beilstein-journals.org Although this study does not directly address this compound, it highlights the utility of computational methods in evaluating the feasibility of various reaction mechanisms by comparing their activation energies. For the nucleophilic substitution on this compound, a theoretical study would likely model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the departure of the chloride ion, calculating the energy of the transition state for this process.
Table 2: Illustrative Calculated Energetics for a Nucleophilic Substitution Reaction (Hypothetical Data for a Related System)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.7 |
| Products | -10.1 |
Note: This table presents hypothetical data to illustrate the kind of information obtained from theoretical studies of reaction mechanisms. The values are not specific to this compound.
Prediction of Reaction Selectivity (Regio-, Stereoselectivity)
Computational methods are instrumental in predicting the selectivity of chemical reactions. For this compound, theoretical calculations can determine the most likely sites for nucleophilic or electrophilic attack, as well as the stereochemical outcome of its reactions.
The reactivity of cyclobutenedione derivatives is often governed by the electronic properties of the substituents on the ring. In the case of this compound, the chlorine atom, being an electron-withdrawing group, influences the charge distribution across the molecule. Theoretical studies on similar structures, such as 2,4-dichloroquinazolines, have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack due to a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient. mdpi.com This principle can be extended to predict the regioselectivity of nucleophilic substitution reactions involving this compound.
Furthermore, Density Functional Theory (DFT) can be employed to model the potential energy surfaces of reaction pathways. By calculating the activation energies for different approaches of a reactant, the most favorable regio- and stereoisomeric products can be identified. For instance, in cycloaddition reactions, the interactions between the frontier molecular orbitals (HOMO and LUMO) of the reactants dictate the selectivity. Theoretical investigations into the [3+2] cycloaddition reactions have successfully predicted ortho regioselectivity and high endo stereoselectivity, aligning with experimental observations. nih.gov Similar computational approaches would be invaluable in predicting the outcomes of reactions with this compound.
Prediction of Spectroscopic Properties through Theoretical Models
Theoretical models are highly effective in predicting and interpreting the spectroscopic data of molecules, providing a deeper understanding of their structure and bonding.
Computational Vibrational Frequencies and Intensities
The vibrational spectrum of a molecule, observable through infrared (IR) and Raman spectroscopy, provides a unique fingerprint. DFT calculations are a standard method for computing the vibrational frequencies and their corresponding intensities. For related cyclobutane (B1203170) derivatives, DFT has been used to simulate and confirm their molecular structure and characterization. nanobioletters.com A study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone demonstrated a good correlation between experimental and theoretical FT-IR results. nih.gov Similarly, for 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, DFT calculations at the B3LYP/6-31+G(d,p) level were used to interpret the fundamental vibrational frequencies. researchgate.netnih.gov
For this compound, a similar computational approach would involve geometry optimization followed by frequency calculations. The computed vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental spectra.
Theoretical UV-Vis and CD Spectra Simulations
Electronic transitions in a molecule can be probed using UV-Vis and Circular Dichroism (CD) spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating these spectra. researchgate.net TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. For chiral molecules, CD spectra, which measure the differential absorption of left and right circularly polarized light, can also be simulated to determine the absolute configuration.
While no specific theoretical UV-Vis or CD spectra for this compound are currently published, the methodology has been successfully applied to a wide range of organic molecules. mdpi.comniscpr.res.in Such simulations for this compound would provide insights into its electronic structure and the nature of its chromophores.
Investigation of Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a key role in the design and evaluation of new NLO materials. The first and second hyperpolarizabilities (β and γ), which are measures of the NLO response, can be calculated using ab initio or DFT methods.
Studies on squarates, which also feature a four-membered ring, have shown that these structures can act as electron-donating groups in donor-acceptor-donor systems, a common motif in NLO molecules. sioc-journal.cn The investigation of polycyclic p-quinodimethanes has also demonstrated that redox-switchable NLO responses can be achieved. scirp.org For this compound, theoretical calculations of its polarizability and hyperpolarizabilities would be necessary to assess its potential as an NLO material. These calculations often involve methods like Coupled-Perturbed Hartree-Fock (CPHF) or TD-DFT.
Molecular Docking Simulations for Interaction Prediction (excluding specific biological activity outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein's active site.
The results of such simulations can provide valuable information about the potential interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and a target protein. For instance, a study on novel dihydropyridine (B1217469) hybrids used molecular docking to investigate interactions with various microbial proteins. nih.gov A similar approach for this compound would allow for the prediction of its binding affinity and mode of interaction with various biological macromolecules, without inferring specific biological outcomes.
Applications of 3 Chlorocyclobut 3 Ene 1,2 Dione in Advanced Organic Synthesis and Materials Science
Strategic Utilization as a Building Block for Complex Molecular Architectures
The rigid and reactive nature of the cyclobutene (B1205218) ring makes 3-chlorocyclobut-3-ene-1,2-dione and its derivatives, particularly squaric acid dichloride (3,4-dichlorocyclobut-3-ene-1,2-dione), powerful building blocks in organic synthesis. mdpi.com Chemists leverage the high ring strain and the presence of reactive leaving groups (chlorides) to construct complex molecules that would be challenging to assemble through other means. wikipedia.org
The sequential displacement of the chloro groups with various nucleophiles allows for the controlled and predictable introduction of diverse functionalities. This step-wise approach is fundamental to its utility. For instance, reaction with one equivalent of an amine followed by a different nucleophile leads to unsymmetrically substituted squaraine derivatives. This precise control is critical in the synthesis of complex natural products and other biologically active molecules. nih.gov
Furthermore, the squaric acid moiety serves as a bioisosteric replacement for common functional groups like carboxylic acids, amides, and phosphates in medicinal chemistry. nih.gov This allows for the modification of drug candidates to improve their pharmacological profiles.
Precursor in the Synthesis of Functional Organic Materials
The unique electronic properties of the squarate core, characterized by its aromaticity and electron-accepting nature, make it an ideal precursor for a variety of functional organic materials.
Development of Squarylium Dyes and Related Chromophores
Squarylium dyes, also known as squaraine dyes, are a prominent class of functional chromophores synthesized from squaric acid derivatives. These dyes are characterized by a central cyclobutene-dione core flanked by two electron-rich groups. This "donor-acceptor-donor" structure is responsible for their remarkable photophysical properties.
Key characteristics of squarylium dyes include:
Intense Absorption: They exhibit very strong and sharp absorption bands, typically in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.
High Molar Extinction Coefficients: This indicates a high probability of light absorption.
Photostability: Many squarylium dyes show good resistance to degradation by light.
These properties make them highly valuable for a range of applications. The synthesis typically involves the condensation of a squaric acid derivative with two equivalents of an electron-rich aromatic or heterocyclic compound, such as an N,N-dialkylaniline or a pyrrole (B145914) derivative.
| Squarylium Dye Precursor | Reactant (Electron Donor) | Resulting Dye Characteristics |
| Squaric acid dichloride | N,N-Dimethylaniline | Strong absorption in the red region of the visible spectrum. |
| Diethyl squarate | Indole derivatives | Tunable absorption into the near-infrared (NIR) region. |
| Squaric acid | Azulene derivatives | Dyes with unique electronic and optical properties. google.com |
Formation of Polymeric Networks and Ordered Structures via Squarate Derivatives
The squarate dianion, with its four oxygen atoms, is an excellent ligand for coordinating with metal ions. arkat-usa.org This ability has been exploited to construct highly ordered, multidimensional structures such as metal-organic frameworks (MOFs). mdpi.com These frameworks are crystalline materials with porous structures, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com
The rigid, planar geometry of the squarate unit helps to create well-defined and stable polymeric networks. mdpi.com The coordination possibilities are diverse, with the squarate anion capable of acting as a bridging ligand between multiple metal centers. arkat-usa.org
Beyond MOFs, squaramide derivatives, formed by reacting squaric acid esters or dichlorides with primary amines, are exceptional at forming supramolecular structures through hydrogen bonding. mdpi.comarkat-usa.org These strong and directional hydrogen bonds lead to the self-assembly of complex, ordered architectures like chains, sheets, and helices.
| Squarate-Based Unit | Interacting Species | Resulting Structure | Key Application Area |
| Squarate dianion | Metal ions (e.g., Co²⁺, Cu²⁺) | Metal-Organic Frameworks (MOFs) mdpi.comwikipedia.org | Gas storage, Catalysis mdpi.com |
| Squaramide | Other squaramide molecules | Hydrogen-bonded networks (chains, sheets) mdpi.com | Anion recognition, Organocatalysis arkat-usa.org |
| Squaric acid | Gold (HAuCl₄) | Gold nanoparticle precipitation mdpi.com | Nanomaterials synthesis mdpi.com |
Applications in Optical Information Recording Media
The intense and sharp absorption bands of squarylium dyes make them ideal candidates for use in optical information recording media, such as CD-R and DVD-R discs. google.com In these applications, a thin layer of the dye is embedded in the disc. A high-intensity laser "writes" data by locally heating and decomposing the dye, creating a pit with different reflective properties. A lower-intensity laser can then "read" the data by detecting the changes in reflectivity.
The key advantages of using squarylium dyes in this technology are:
High sensitivity to the laser wavelength.
Excellent thermal stability before writing.
Sharp decomposition threshold , leading to well-defined pits.
Role in Cascade Reactions and Multicomponent Transformations
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot. nih.gov These processes are highly efficient as they reduce the need for purification of intermediates, saving time, reagents, and solvents. nih.gov Multicomponent reactions (MCRs) are a type of cascade where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. ub.edu
The reactivity of the four-membered ring in squaric acid derivatives makes them suitable substrates for such complex transformations. For example, the sequential reaction of squaric acid dichloride with different nucleophiles can be considered a type of multicomponent transformation, leading to highly functionalized and diverse molecular structures in a streamlined fashion. These reactions can rapidly build molecular complexity from simple starting materials. rsc.orgrsc.org
Design and Synthesis of Ligands for Catalysis
Chiral squaramide derivatives have emerged as powerful bifunctional organocatalysts. arkat-usa.org These molecules possess both a hydrogen-bond donating N-H group and a hydrogen-bond accepting carbonyl group within a rigid framework. This dual functionality allows them to activate both the electrophile and the nucleophile in a reaction, leading to high levels of stereocontrol.
These squaramide-based catalysts have been successfully applied in a wide range of asymmetric transformations, including:
Michael additions
Mannich reactions
Friedel-Crafts alkylations
Aldol reactions
The predictable stereochemical outcome and high efficiency of these catalysts have made them a valuable tool for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. arkat-usa.org Additionally, the squarate moiety itself can act as a ligand in transition metal catalysis, with its various coordination modes offering potential for the design of novel catalysts. arkat-usa.org
Future Research Directions and Challenges in 3 Chlorocyclobut 3 Ene 1,2 Dione Chemistry
Development of Novel and Sustainable Synthetic Routes
The current synthetic routes to 3-chlorocyclobut-3-ene-1,2-dione and related cyclobutenediones often rely on methods that may not align with modern principles of green and sustainable chemistry. tcu.edu Future research must focus on developing more efficient, scalable, and environmentally benign synthetic strategies.
Key Research Objectives:
Catalytic Approaches: Investigating novel catalytic systems, including transition-metal catalysis and organocatalysis, to facilitate the construction of the cyclobutenedione core from readily available precursors under milder conditions. This could involve exploring asymmetric catalytic methods to access chiral derivatives.
Renewable Feedstocks: Exploring synthetic pathways that utilize renewable feedstocks as starting materials, reducing the reliance on petrochemical sources.
Atom Economy and Waste Reduction: Designing synthetic routes with high atom economy, minimizing the generation of stoichiometric byproducts and waste streams. This includes the development of one-pot or tandem reaction sequences. researchgate.net
Alternative Energy Sources: Investigating the use of alternative energy sources such as photochemistry, electrochemistry, and mechanochemistry to drive the synthesis, potentially offering unique reactivity and improved sustainability profiles. For instance, photochemical reactions of cyclobutenediones have been shown to proceed under visible light, offering a greener alternative to UV-light-induced reactions. chemrxiv.org
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Advantages | Challenges |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Catalyst cost, toxicity of some metals, and need for ligand optimization. |
| Organocatalysis | Metal-free, often lower toxicity, and readily available catalysts. | Lower turnover numbers compared to metal catalysts and potential for higher catalyst loading. |
| Photochemistry | Mild reaction conditions, unique reactivity pathways. chemrxiv.org | Specialized equipment, potential for side reactions, and scalability issues. |
| Electrochemistry | Avoids stoichiometric oxidants/reductants, precise control over reaction potential. | Specialized equipment, electrolyte compatibility, and electrode fouling. |
Exploration of New Reactivity Modes and Mechanistic Paradigms
The high electrophilicity and strained four-membered ring of this compound suggest a rich and largely untapped reactivity profile. Future research should aim to move beyond its established use as a simple building block and explore novel transformations and the underlying mechanistic details. nih.govnih.gov
Key Research Objectives:
Pericyclic Reactions: Investigating the participation of this compound in various pericyclic reactions, such as Diels-Alder and [2+2] cycloadditions, both as a dienophile/philodiene and potentially as a precursor to reactive intermediates. rsc.orgresearchgate.net Mechanistic studies, including kinetic analysis, will be crucial to understanding these transformations. nih.gov
Ring-Opening and Ring-Expansion Reactions: Exploring novel ring-opening and ring-expansion cascades initiated by nucleophilic attack or other stimuli. This could lead to the synthesis of diverse and complex molecular scaffolds from a simple precursor.
Transition-Metal-Mediated Reactions: Delving into the utility of this compound in transition-metal-catalyzed cross-coupling reactions, C-H activation, and other transformations where its unique electronic properties can be leveraged.
Mechanistic Elucidation: Employing advanced spectroscopic techniques (e.g., in-situ IR, NMR) and computational modeling to gain a deeper understanding of the mechanisms of known and newly discovered reactions. This will enable more rational reaction design and optimization.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical discoveries from the laboratory to practical applications often requires scalable and reproducible synthetic processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard. neuroquantology.com
Key Research Objectives:
Continuous Flow Synthesis: Developing robust and efficient continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry can offer improved heat and mass transfer, enhanced safety for handling reactive intermediates, and straightforward scalability. nih.govamt.uk
Automated Reaction Optimization: Utilizing automated synthesis platforms for high-throughput screening and optimization of reaction conditions. sigmaaldrich.com This can accelerate the discovery of new reactions and the refinement of existing procedures. nih.govnewatlas.com
In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., HPLC, MS) and purification modules into flow systems to enable real-time reaction monitoring, quality control, and the direct isolation of pure products.
Library Synthesis: Leveraging automated platforms for the rapid synthesis of libraries of this compound derivatives for applications in drug discovery and materials science. vapourtec.com
The integration of these technologies can significantly shorten development timelines and provide on-demand access to this versatile chemical entity. drugtargetreview.com
Advanced Materials Applications Beyond Current Scope
The cyclobutenedione moiety is a core component of squaraine dyes, which are known for their intense and narrow absorption and emission profiles. mdpi.comresearchgate.netnih.gov This suggests that this compound could serve as a key building block for a new generation of advanced materials.
Key Research Objectives:
Conjugated Polymers: Synthesizing and characterizing novel donor-acceptor type π-conjugated polymers incorporating the electron-withdrawing this compound unit. nih.gov These materials could find applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Functional Dyes and Sensors: Designing and preparing new squaraine-like dyes and fluorescent probes derived from this compound for applications in bioimaging, sensing, and photodynamic therapy. nd.edu The chloro substituent provides a handle for further functionalization to tune the photophysical properties and introduce specific recognition elements.
Responsive Materials: Investigating the incorporation of the cyclobutane (B1203170) core into polymers to create mechanophores—stress-responsive units that can alter material properties upon the application of mechanical force. duke.edunih.gov The strained ring of this compound makes it an intriguing candidate for such applications.
Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): Utilizing this compound as a rigid and functionalizable node for the construction of crystalline porous materials for gas storage, separation, and catalysis.
| Material Class | Potential Application | Key Feature of this compound |
| Conjugated Polymers | Organic Electronics (OPVs, OLEDs) | Strong electron-accepting character. |
| Functional Dyes | Bioimaging, Sensors | Core of squaraine chromophore, site for functionalization. |
| Mechanophores | Stress-responsive polymers | Strained four-membered ring. nih.gov |
| Porous Frameworks | Gas storage, Catalysis | Rigid, planar core with reactive sites for framework construction. |
Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational chemistry and experimental studies has become a powerful paradigm in modern chemical research. acs.orgrsc.orgscielo.br Applying this integrated approach to the chemistry of this compound can provide unprecedented insights and accelerate discovery.
Key Research Objectives:
Predicting Reactivity and Properties: Employing density functional theory (DFT) and other computational methods to predict the reactivity, electronic structure, and spectroscopic properties of this compound and its derivatives. nih.govpeerj.com This can guide the design of new experiments and the selection of promising synthetic targets.
Mechanism and Selectivity Studies: Using computational modeling to elucidate complex reaction mechanisms, identify transition states, and rationalize the origins of stereoselectivity and regioselectivity in reactions involving this compound. acs.org
Materials Design: Computationally screening virtual libraries of materials derived from this compound to identify candidates with desirable electronic, optical, or mechanical properties prior to their synthesis. nih.govmdpi.com
Iterative Design-Synthesize-Test Cycles: Establishing a closed-loop research workflow where computational predictions guide experimental efforts, and the resulting experimental data is used to refine and improve the computational models. This iterative process can significantly enhance the efficiency of research and development.
By embracing these future research directions and tackling the associated challenges, the scientific community can fully exploit the synthetic and materials potential of this compound, paving the way for new discoveries and innovations.
Q & A
Q. How to design enantioselective catalysts using this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Attach enantiopure amines or alcohols to the cyclobutene core to induce asymmetry.
- Screening Platforms : High-throughput assays (e.g., fluorescence polarization) can evaluate catalytic efficiency in asymmetric Friedel-Crafts reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
